s-Triazolo(3,4-b)benzothiazole-3-thiol is a heterocyclic compound with the molecular formula CHNS and a molecular weight of 207.3 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor. It has been evaluated for its effects on various biological targets, including its ability to inhibit poly-ADP-ribose polymerase enzymes, which play a crucial role in DNA repair mechanisms. The compound is commonly used in research settings due to its unique structural properties and biological activities .
s-Triazolo(3,4-b)benzothiazole-3-thiol can be synthesized through various chemical methods, often involving the reaction of benzothiazole derivatives with triazole moieties. It belongs to the class of compounds known as triazoles and benzothiazoles, which are recognized for their diverse pharmacological activities. The compound has been cataloged under the National Cancer Institute with the Cancer Chemotherapy National Service Center number 65299, indicating its relevance in cancer research.
The synthesis of s-Triazolo(3,4-b)benzothiazole-3-thiol can be achieved through several methods:
These methods highlight the versatility and efficiency of synthesizing s-Triazolo(3,4-b)benzothiazole-3-thiol, making it accessible for research purposes.
The molecular structure of s-Triazolo(3,4-b)benzothiazole-3-thiol features a triazole ring fused to a benzothiazole moiety. The key structural components include:
The compound's structural complexity allows it to interact with various biological targets effectively, enhancing its potential as a therapeutic agent .
s-Triazolo(3,4-b)benzothiazole-3-thiol participates in several chemical reactions:
These reactions underscore the compound's adaptability in synthetic chemistry and its potential for generating novel derivatives with enhanced properties.
The primary mechanism of action for s-Triazolo(3,4-b)benzothiazole-3-thiol involves its role as an inhibitor of poly-ADP-ribose polymerase enzymes:
This mechanism highlights the therapeutic potential of s-Triazolo(3,4-b)benzothiazole-3-thiol in cancer treatment.
s-Triazolo(3,4-b)benzothiazole-3-thiol exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for various applications in scientific research .
s-Triazolo(3,4-b)benzothiazole-3-thiol has several significant applications in scientific research:
The s-triazolo(3,4-b)benzothiazole core emerged as a structurally unique heterocyclic system through serendipitous synthetic discoveries in the late 20th century. Early synthetic routes involved the rearrangement of 2-benzothiazolylthioacetyl hydrazide in ethanolic potassium hydroxide, yielding the fundamental triazolobenzothiazole-3-thiol structure [8]. This scaffold gained prominence when the National Cancer Institute's compound library screening identified NSC 65299 (later designated OUL40) as a hit with inhibitory activity against poly(ADP-ribose) polymerases (PARPs) [2]. The structural compactness, featuring fused five- and six-membered rings with a thiol moiety at position 3, provided a versatile template for medicinal chemistry optimization. The CAS registry (6957-85-3) formalized its chemical identity as 1,2,4-triazolo[3,4-b]benzothiazole-3(2H)-thione, with molecular formula C₈H₅N₃S₂ and molecular weight 207.28 g/mol [6] [7]. Its crystalline nature and moderate solubility in organic solvents facilitated early pharmacological investigations, particularly in anticancer and antimicrobial domains [3] [8].
The triazolobenzothiazole scaffold exhibits remarkable structural mimicry of nicotinamide, enabling potent inhibition of NAD⁺-dependent enzymes. X-ray crystallography studies with PARP enzymes (TNKS2, PARP14, PARP15) revealed that the triazole ring's N1 and N2 atoms form critical hydrogen bonds with glycine and serine residues in the nicotinamide binding pocket, while the benzothiazole moiety engages in π-π stacking interactions with conserved tyrosine residues [2]. This binding mode displaces the natural cofactor NAD⁺, competitively inhibiting ADP-ribosyl transferase activity. The thione group at position 3 enhances binding affinity through polar interactions and allows derivatization to modulate pharmacokinetic properties. Density functional theory calculations indicate the thione tautomer predominates in physiological conditions, contributing to the scaffold's electron-rich character that facilitates interactions with catalytic residues in enzyme active sites [6]. This unique combination of hydrogen bonding capability and hydrophobic surface engagement makes it a privileged structure for targeting nucleotide-binding enzyme pockets beyond PARPs, including kinases and dehydrogenases.
s-Triazolo(3,4-b)benzothiazole-3-thiol represents a rare chemotype with significant activity across divergent therapeutic domains. In oncology, derivatives like OUL232 (compound 27) inhibit PARP10 at nanomolar concentrations (IC₅₀ = 7.8 nM), representing the most potent inhibitor reported for this enzyme to date [2]. Simultaneously, thiophene-linked triazolobenzothiazoles demonstrate broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Gram-positive pathogens including Staphylococcus aureus [3]. This dual activity stems from the scaffold's ability to target evolutionarily conserved enzymatic machinery: in cancer cells, it disrupts DNA repair pathways through PARP inhibition, while in microbes, it interferes with essential metabolic enzymes like pyruvate kinase [3] [4]. The structural plasticity allows tuning for selective activity – electron-donating groups (e.g., methoxy) enhance antimicrobial effects, while amino substitutions at position 3 favor PARP inhibition [2] [4]. This adaptability positions triazolobenzothiazole-3-thiol as a unifying scaffold for multidisciplinary drug discovery.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0